molecular formula C14H19N5O5 B1147152 N-Isobutyl-2'-deoxyguanosine CAS No. 142554-22-1

N-Isobutyl-2'-deoxyguanosine

Cat. No. B1147152
M. Wt: 337.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyl-2’-deoxyguanosine, also known as N2-Isobutyryl-2’-deoxyguanosine, is a chemical compound with the empirical formula C14H19N5O5 . It has a molecular weight of 337.33 . This compound is used as a reagent in the synthesis of oligodeoxyribonucleotide phosphoramidates, which may have significant potential in oligonucleotide-based diagnostics and therapeutic applications .


Molecular Structure Analysis

The molecular structure of N-Isobutyl-2’-deoxyguanosine is represented by the SMILES string CC(C)C(=O)NC1=Nc2c(ncn2[C@H]3CC@HC@@HO3)C(=O)N1 . The InChI code for this compound is 1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7?,8-,9-/m1/s1 .


Physical And Chemical Properties Analysis

N-Isobutyl-2’-deoxyguanosine is a solid at 20°C . It has a melting point of ≥300°C . It is recommended to store this compound under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .

Scientific Research Applications

  • Chemotherapy Research : N,N-Bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) reacts with 2'-deoxyguanosine, which is significant for understanding the mechanisms of chlorambucil, a chemotherapeutic drug. This reaction results in various DNA modifications that are biologically significant and sheds light on DNA alterations caused by this drug (Haapala et al., 2001).

  • DNA Structure and Function : Incorporation of 2'-deoxy-6-thioguanosine into G-rich oligodeoxyribonucleotides inhibits G-tetrad formation and facilitates triplex formation. This application is crucial for understanding the structural dynamics of DNA and its implications in genetic processes and diseases (Rao et al., 1995).

  • Carcinogenic Effects and DNA Adducts : The hepatocarcinogen N-hydroxy-2-acetylaminofluorene forms C8-substituted deoxyguanosine adducts, influencing DNA structure and potentially contributing to carcinogenic processes. This research is vital for understanding the molecular basis of carcinogenesis (Lipkowitz et al., 1982).

  • Mutagenesis : The mutagenic properties of 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene, a persistent DNA adduct, have been investigated. This study contributes to the understanding of DNA mutations induced by certain carcinogens (Yasui et al., 2004).

  • Biosensor Development : A novel 8-hydroxy-2'-deoxyguanosine sensor based on multi-walled carbon nanotubes was developed to evaluate oxidative DNA damage. This is an important tool for diagnosing diseases caused by mutations and immune system deficiencies (Guo et al., 2016).

  • Antineoplastic Agents : N2-Isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have been observed as potent antineoplastic agents, active against various human tissue culture tumor cells. This highlights its potential use in cancer treatment (Sood et al., 1992).

Safety And Hazards

The safety information for N-Isobutyl-2’-deoxyguanosine indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P340, P362, P403, P403+P233, P405, P501 .

properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWZGMCLBMEAU-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931522
Record name 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyl-2'-deoxyguanosine

CAS RN

142554-22-1
Record name 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
L Callahan, FS Han, W Watt… - Proceedings of the …, 1986 - National Acad Sciences
The simulation of the B--Z-DNA transition by using space-filling models of the dimer d(CG) shows the possibility of hydrogen-bond formation between the N-2 amino group of the …
Number of citations: 47 www.pnas.org
J Li, RK Lee, W Chen, H Yan - RSC advances, 2019 - pubs.rsc.org
… 2′-Fluoro-5′-O-dimethoxytrityl-2-N-isobutyl-2′-deoxyguanosine 2. 2′-Fluoro-2′-deoxyguanosine 1 (1.00 g, 3.51 mmol) was dried in vacuo at 60 C for 5 h followed by addition of …
Number of citations: 5 pubs.rsc.org

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